3-(1-(吡啶-3-基磺酰)哌嗪-4-基)噁唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

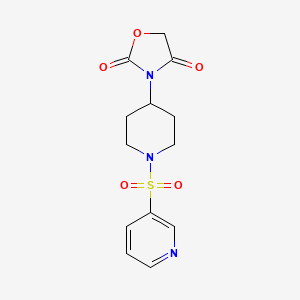

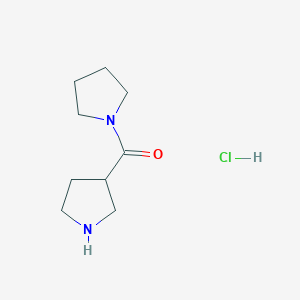

“3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione” is a chemical compound with the molecular formula C13H15N3O5S. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of “3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione” includes a piperidine ring, which is a common structural feature in many pharmacologically active drugs . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis

Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .科学研究应用

抗菌特性

3-(1-(吡啶-3-磺酰基)哌啶-4-基)恶唑烷-2,4-二酮属于恶唑烷酮类,一类新型的合成抗菌剂。该类药物以其对革兰氏阳性菌的活性而闻名,包括耐甲氧西林金黄色葡萄球菌 (MRSA),以及选定的厌氧菌。恶唑烷酮类药物,如利奈唑胺,为具有强效抗菌特性的化合物开发树立了先例。研究表明,结构相关的恶唑烷酮类药物表现出显著的抗菌特性,表明 3-(1-(吡啶-3-磺酰基)哌啶-4-基)恶唑烷-2,4-二酮及其衍生物可能是抗菌治疗的有希望的候选药物 (Tucker 等人,1998)。

合成和生物活性

该化合物及其类似物已被探索用于各种合成和生物应用。例如,合成具有恶唑烷-2,4-二酮骨架的新化合物,包括具有抗菌活性的化合物,证明了这种化学结构在药物化学中的多功能性。这些努力导致了具有抗菌和抗真菌活性的化合物的开发,突出了 3-(1-(吡啶-3-磺酰基)哌啶-4-基)恶唑烷-2,4-二酮衍生物作为新治疗剂设计支架的潜力 (Prakash 等人,2010)。

除草剂活性

除了在药物化学中的潜力外,该化合物的衍生物还因其除草剂活性而受到研究。设计和合成含有取代吡啶环的 3-氨基羰基-2-恶唑烷硫酮衍生物,揭示了对各种杂草具有显着除草剂功效的化合物,表明在农业化学中的应用 (Li 等人,2006)。

未来方向

The development of new drugs with potential antimicrobial activity is needed . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, “3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione” and its derivatives could be potential candidates for future drug development.

作用机制

Target of Action

The compound 3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a functionalized cereblon ligand . Cereblon is a protein that plays a significant role in the pharmaceutical industry . It is used for the development of Thalidomide-based PROTACs (Proteolysis-Targeting Chimeras), which are a class of drugs designed to degrade disease-causing proteins in the body .

Mode of Action

This compound interacts with its target, cereblon, by forming a covalent bond . This allows it to act as a ligand, facilitating the degradation of specific proteins. The compound’s piperidine moiety plays a crucial role in this interaction .

Biochemical Pathways

The compound’s interaction with cereblon triggers a series of biochemical reactions that lead to the degradation of target proteins . This process involves the ubiquitin-proteasome system, a major pathway for protein degradation in cells . The downstream effects of this pathway can vary depending on the specific proteins being targeted.

Pharmacokinetics

Its design allows for rapid conjugation with carboxyl linkers due to the presence of an amine group, which may influence its bioavailability .

Result of Action

The primary result of the compound’s action is the targeted degradation of specific proteins . This can have various molecular and cellular effects, depending on the function of the proteins being degraded. For example, if the degraded proteins are involved in disease processes, this could potentially lead to therapeutic benefits .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules in the cell can also impact the compound’s ability to bind to its target and trigger protein degradation .

生化分析

Biochemical Properties

It is known that this compound can be used as a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Molecular Mechanism

It is known that this compound can be used to develop Thalidomide-based PROTACs , which are designed to degrade specific proteins within cells

属性

IUPAC Name |

3-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5S/c17-12-9-21-13(18)16(12)10-3-6-15(7-4-10)22(19,20)11-2-1-5-14-8-11/h1-2,5,8,10H,3-4,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNRCPTWSXSSOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-5-[(4-bromophenyl)carbonyl]isoxazole-3-carboxamide](/img/structure/B2837035.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2837036.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride](/img/structure/B2837037.png)

![(Z)-2-(3-chlorophenyl)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-propenenitrile](/img/structure/B2837043.png)

![4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol](/img/structure/B2837045.png)

![5-((2-chloro-6-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2837046.png)

![N-(4-ethylphenyl)-2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2837047.png)

![2-(4-chlorophenyl)sulfanyl-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2837052.png)